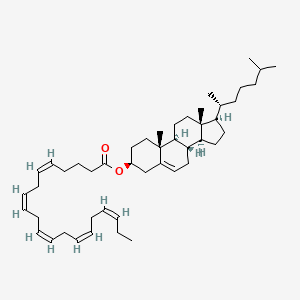

CE(20:5(5Z,8Z,11Z,14Z,17Z)

Description

cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) has been reported in Homo sapiens and Bos taurus with data available.

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h8-9,11-12,14-15,17-18,20-21,28,37-38,40-44H,7,10,13,16,19,22-27,29-36H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFUGMCJZFRBKF-BDJFIEMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901267959 | |

| Record name | Cholesteryl 5,8,11,14,17-eicosapentaenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74892-97-0 | |

| Record name | Cholesteryl 5,8,11,14,17-eicosapentaenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74892-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl 5,8,11,14,17-eicosapentaenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesteryl Eicosapentaenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22XP3DB54Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the structure of cholesteryl eicosapentaenoate

An In-depth Technical Guide to the Structure of Cholesteryl Eicosapentaenoate

Introduction

Cholesteryl eicosapentaenoate is a cholesterol ester, a type of lipid molecule that plays a significant role in biology and disease.[1][2] As a combination of the well-known sterol, cholesterol, and the omega-3 fatty acid, eicosapentaenoic acid (EPA), its structure dictates its physicochemical properties and biological function. This document provides a detailed examination of the molecular architecture of cholesteryl eicosapentaenoate, its constituent components, relevant quantitative data, and associated experimental methodologies.

Molecular Structure

Cholesteryl eicosapentaenoate is the product of a formal condensation reaction between the hydroxyl group of cholesterol and the carboxylic acid group of eicosapentaenoic acid, forming an ester linkage.[1][3] The resulting molecule, with the chemical formula C47H74O2, combines the rigid, planar steroid nucleus of cholesterol with the flexible, polyunsaturated acyl chain of EPA.[4][5][6]

The Cholesterol Backbone

Cholesterol (Chemical Formula: C27H46O) is a sterol, characterized by a distinctive and rigid four-ring core structure.[7][8]

-

Steroid Nucleus : The core is a cyclopentanoperhydrophenanthrene ring system, consisting of four fused hydrocarbon rings (labeled A, B, C, and D).[3][9] This tetracyclic structure is inherently rigid and planar.[8]

-

Hydroxyl Group : A hydroxyl (-OH) group is located at the C3 position of the A ring.[3][9] This is the reactive site for esterification with fatty acids.

-

Alkene Group : A double bond is present between carbons C5 and C6 in the B ring.[3]

-

Methyl Groups : Two methyl groups are attached at positions C10 and C13.[3]

-

Hydrocarbon Tail : A branched, eight-carbon aliphatic side chain is attached to the C17 position of the D ring.[3][10]

The Eicosapentaenoic Acid (EPA) Acyl Chain

Eicosapentaenoic acid (EPA; Chemical Formula: C20H30O2) is a long-chain omega-3 polyunsaturated fatty acid.[11][12][13]

-

Carbon Chain : It is a carboxylic acid with a 20-carbon chain.[11]

-

Unsaturation : The chain contains five cis-configured double bonds.[11][13] The IUPAC name reflects these bonds: (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid.

-

Omega-3 Classification : The first double bond from the methyl (omega) end of the tail is located at the third carbon, which defines it as an omega-3 fatty acid.[11][13][14]

Formation of the Ester

The structure of cholesteryl eicosapentaenoate is formed when the C3-hydroxyl group of cholesterol covalently bonds with the carboxyl group of EPA, releasing a molecule of water. This ester bond links the polar head of cholesterol to the polar head of the fatty acid, resulting in a highly nonpolar, hydrophobic molecule designed for transport and storage within the body.[8]

Quantitative Data

The physicochemical properties of cholesteryl eicosapentaenoate and its constituent molecules are summarized below.

| Property | Cholesteryl Eicosapentaenoate | Cholesterol | Eicosapentaenoic Acid (EPA) |

| Molecular Formula | C47H74O2[4][5][6] | C27H46O[7] | C20H30O2[11][12] |

| Molecular Weight | 671.09 g/mol [4][5] | 386.65 g/mol | 302.451 g/mol [11] |

| CAS Number | 74892-97-0[2][4][6] | 57-88-5 | 10417-94-4 |

| Appearance | - | White or light-yellow solid[7] | - |

| Solubility | Chloroform: 10 mg/ml[2] | Insoluble in water[7] | - |

| Storage Conditions | -20°C[2][6] | - | - |

Experimental Protocols

Direct synthesis protocols for cholesteryl eicosapentaenoate are not widely published in standard literature. However, methodologies for the purification and modification of its precursor, EPA, are well-documented.

Protocol: Purification of High-Purity EPA Ethyl Ester from Fish Oil

This protocol is adapted from a patented method for the industrial production of eicosapentaenoic acid ethyl ester (EPA-EE), a common derivative used in research and pharmaceuticals.[15] The process involves multiple stages of purification to increase the concentration of EPA-EE.

Objective : To increase the purity of EPA-EE from raw fish oil.

Methodology :

-

Initial Molecular Distillation :

-

The raw material, fish oil containing 68-72% EPA-EE, is subjected to molecular distillation.

-

The distillation apparatus is heated to 106°C under a vacuum of 0.05 mbar.

-

The fish oil is introduced slowly. Two fractions are collected.

-

This step increases the EPA-EE purity to approximately 79-83%.[15]

-

-

Salt Precipitation (Chemical Separation) :

-

The enriched EPA-EE fraction from step 1 is dissolved in ethanol (B145695) under a nitrogen atmosphere.

-

Sodium hydroxide (B78521) is added in batches, and the mixture is stirred for 20 hours at 25°C to saponify the esters.

-

This chemical method further separates the fatty acids, improving the EPA purity to 88-92%.[15]

-

-

Industrial Preparative Chromatography :

-

The sample obtained from the salt precipitation step is further purified using industrial-scale preparative chromatography.

-

This final step yields EPA-EE with a purity of ≥96%.[15]

-

Protocol: Generalized Synthesis of Cholesteryl Esters

While a specific protocol for cholesteryl eicosapentaenoate is not detailed in the search results, a general laboratory synthesis can be described based on the principles of Fischer esterification.

Objective : To synthesize a cholesteryl ester from cholesterol and a fatty acid.

Methodology :

-

Reactant Preparation : Dissolve cholesterol and the desired fatty acid (e.g., eicosapentaenoic acid) in an excess of a suitable anhydrous solvent (e.g., toluene (B28343) or dichloromethane).

-

Catalysis : Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction.

-

Reaction Conditions : Reflux the mixture for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification : Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to isolate the pure cholesteryl ester.

Biological Relevance

Cholesteryl esters are the primary form for cholesterol storage and transport within the body.[16] Cholesteryl eicosapentaenoate, specifically, has been studied in various biological contexts. Its levels have been observed to be elevated in the serum of pediatric patients with extrahepatic biliary atresia and decreased in patients with Alzheimer's disease.[2] Furthermore, EPA has been shown to inhibit the accumulation of cholesteryl esters in macrophages, a key process in the development of atherosclerosis, by reducing the number of receptors for acetylated low-density lipoprotein (AcLDL).[17] The incorporation of polyunsaturated fatty acids like EPA into cholesteryl esters can significantly modulate the physical properties of lipid bilayers and membranes.[6][18]

References

- 1. cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) | C47H74O2 | CID 10372299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Cholesterol strcture and function | PPTX [slideshare.net]

- 4. larodan.com [larodan.com]

- 5. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 6. Cholesteryl Eicosapentaenoate, 74892-97-0 | BroadPharm [broadpharm.com]

- 7. Structure of cholesterol: What it is, function, and types [medicalnewstoday.com]

- 8. Cholesterol - Wikipedia [en.wikipedia.org]

- 9. Cholesterol: Structure, Properties & Role in the Body [vedantu.com]

- 10. Biochemistry, Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 12. Eicosapentaenoic Acid | C20H30O2 | CID 5282847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Showing Compound Eicosapentaenoic acid (FDB003102) - FooDB [foodb.ca]

- 14. researchgate.net [researchgate.net]

- 15. CN102391112B - Method for industrialized production of eicosapentaenoic acid ethyl ester - Google Patents [patents.google.com]

- 16. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Eicosapentaenoic acid inhibits cholesteryl ester accumulation in rat peritoneal macrophages by decreasing the number of specific binding sites of acetyl LDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Docosahexaenoic acid and eicosapentaenoic acid induce changes in the physical properties of a lipid bilayer model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Cholesteryl Eicosapentaenoate (CE(20:5)) in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl eicosapentaenoate (CE(20:5)) is a cholesteryl ester containing eicosapentaenoic acid (EPA), a 20-carbon omega-3 polyunsaturated fatty acid. As a significant component of the lipidome, CE(20:5) plays a multifaceted role in lipid metabolism, primarily influenced by the metabolic fate of its precursor, EPA. This technical guide provides an in-depth exploration of the biological functions of CE(20:5), with a focus on its involvement in lipid transport, macrophage function, and inflammatory signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of targeting pathways involving CE(20:5).

Quantitative Data on CE(20:5)

The concentration of CE(20:5) in plasma and various tissues is a key indicator of EPA metabolism and overall lipid homeostasis. The following tables summarize quantitative data from studies investigating the effects of EPA supplementation on CE(20:5) levels.

Table 1: Plasma and Lipoprotein CE(20:5) Levels in Response to EPA Supplementation

| Study Population | EPA Supplementation Dose & Duration | Lipoprotein Fraction | Baseline CE(20:5) (% of total CE) | Post-supplementation CE(20:5) (% of total CE) | Fold Change | Reference |

| Normolipidemic volunteers | 4g/day Icosapent Ethyl for 4 weeks | VLDL | 0.4% | 4.0% | 10.0 | [1] |

| LDL | 1.5% | 8.0% | 5.3 | [1] | ||

| HDL | 1.5% | 7.0% | 4.7 | [1] | ||

| Japanese preadolescents (boys) | Not applicable (observational) | Plasma | Significantly higher than girls | Not applicable | - | [2] |

| Japanese preadolescents (girls) | Not applicable (observational) | Plasma | Significantly lower than boys | Not applicable | - | [2] |

Table 2: CE(20:5) in Atherosclerotic Plaques

| Animal Model | Dietary Intervention | Plaque CE(20:5) Levels | Key Finding | Reference |

| Rabbits | EPA-enriched diet | 36-fold higher than control group | EPA is preferentially incorporated into atherosclerotic plaques as CE(20:5). | [3] |

Core Signaling Pathways and Metabolic Roles

The biological activity of CE(20:5) is intrinsically linked to the metabolic pathways of its constituent fatty acid, EPA. Once ingested, EPA is esterified to cholesterol to form CE(20:5), which is then transported within lipoproteins. The metabolic influence of CE(20:5) is most pronounced in macrophages, key cells in the development of atherosclerosis.

Macrophage Cholesterol Metabolism and Foam Cell Formation

In macrophages, the accumulation of cholesteryl esters, including CE(20:5), is a critical step in the formation of foam cells, a hallmark of atherosclerotic plaques. The presence of EPA, and consequently CE(20:5), within macrophages can modulate several key processes:

-

Cholesterol Esterification and Hydrolysis: Excess free cholesterol is esterified to fatty acids by Acyl-CoA: cholesterol acyltransferase (ACAT) and stored in lipid droplets. Neutral cholesteryl ester hydrolase (NCEH) and carboxylesterase 1 (CES1) hydrolyze these esters back to free cholesterol for efflux. EPA has been shown to decrease the hydrolysis of cholesteryl esters, potentially by reducing the expression of CES1, which can lead to reduced cholesterol efflux.[4]

-

Cholesterol Efflux: The removal of cholesterol from macrophages, a process known as cholesterol efflux, is a crucial anti-atherogenic mechanism. EPA has been observed to decrease ABCA1- and SR-BI/ABCG1-mediated cholesterol efflux from human macrophages.[4]

-

Inflammatory Signaling: EPA can be metabolized into various bioactive lipid mediators that have potent anti-inflammatory effects. By being a storage form of EPA, CE(20:5) can act as a reservoir for the subsequent generation of these anti-inflammatory molecules. EPA is known to activate macrophages through GPR120-mediated signaling pathways, leading to the modulation of inflammatory responses.

Regulation of Gene Expression

The fatty acid component of CE(20:5), EPA, is a known modulator of gene expression, primarily through its interaction with nuclear receptors. These transcription factors play a pivotal role in regulating genes involved in lipid metabolism and inflammation.

-

Peroxisome Proliferator-Activated Receptors (PPARs): EPA is a ligand for PPARs, particularly PPARα and PPARγ. Activation of PPARα in the liver leads to increased fatty acid oxidation and reduced triglyceride synthesis. In macrophages, PPARγ activation has anti-inflammatory effects.

-

Sterol Regulatory Element-Binding Proteins (SREBPs): EPA can suppress the activity of SREBP-1c, a key transcription factor that promotes fatty acid and triglyceride synthesis in the liver.

Experimental Protocols

Lipid Extraction from Plasma and Tissues

A modified Folch method is commonly used for the extraction of total lipids, including CE(20:5).

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass tubes with Teflon-lined caps

-

Centrifuge

Procedure:

-

To 100 µL of plasma or homogenized tissue, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution.

-

Vortex again for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in an appropriate solvent for subsequent analysis.

Quantification of CE(20:5) by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of CE(20:5).

Instrumentation:

-

High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.

-

C18 reversed-phase column.

Procedure:

-

Chromatographic Separation:

-

Resuspend the lipid extract in a suitable injection solvent (e.g., methanol/isopropanol).

-

Inject the sample onto the C18 column.

-

Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or formic acid to achieve separation of different cholesteryl ester species.

-

-

Mass Spectrometric Detection:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor for the specific precursor-to-product ion transition for CE(20:5). The precursor ion is the [M+NH4]+ adduct of CE(20:5), and a common product ion is the cholesterol fragment (m/z 369.3).

-

Quantify CE(20:5) by comparing its peak area to that of a known concentration of an internal standard (e.g., deuterated CE(20:5)).

-

Macrophage Cholesterol Efflux Assay

This assay measures the capacity of macrophages to release cholesterol to extracellular acceptors.

Materials:

-

Macrophage cell line (e.g., J774, THP-1)

-

[³H]-cholesterol or a fluorescent cholesterol analog

-

Cholesterol acceptors (e.g., apolipoprotein A-I, HDL)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Plating and Labeling:

-

Plate macrophages in a multi-well plate and allow them to adhere.

-

Label the cells by incubating with medium containing [³H]-cholesterol or a fluorescent cholesterol analog for 24-48 hours. This allows the labeled cholesterol to equilibrate with all cellular cholesterol pools.

-

-

Equilibration:

-

Wash the cells to remove excess unincorporated label.

-

Incubate the cells in serum-free medium for a period (e.g., 18 hours) to allow for cholesterol equilibration within the cells.

-

-

Efflux:

-

Replace the medium with serum-free medium containing the cholesterol acceptor of interest (e.g., apoA-I or HDL).

-

Incubate for a defined period (e.g., 4-24 hours).

-

-

Quantification:

-

Collect the medium and lyse the cells.

-

Measure the amount of labeled cholesterol in the medium and the cell lysate using a scintillation counter or fluorescence plate reader.

-

Calculate the percentage of cholesterol efflux as: (cholesterol in medium / (cholesterol in medium + cholesterol in cells)) x 100.

-

Conclusion

Cholesteryl eicosapentaenoate (CE(20:5)) is a critical intermediate in the metabolism of eicosapentaenoic acid and plays a significant role in lipid homeostasis, particularly within the context of macrophage biology and atherosclerosis. Its levels are responsive to dietary EPA intake, and it serves as a cellular reservoir for this anti-inflammatory fatty acid. While direct signaling roles for CE(20:5) are not yet fully elucidated, its influence on cholesterol ester dynamics and the generation of bioactive lipid mediators underscores its importance in cardiovascular health. Further research into the specific protein interactions and metabolic fate of CE(20:5) will be crucial for the development of novel therapeutic strategies targeting lipid-driven inflammatory diseases.

References

- 1. Eicosapentaenoic acid induces macrophage Mox polarization to prevent diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound CE(20:5(5Z,8Z,11Z,14Z,17Z) (FDB024047) - FooDB [foodb.ca]

- 3. Eicosapentaenoic acid membrane incorporation impairs cholesterol efflux from cholesterol-loaded human macrophages by reducing the cholesteryl ester mobilization from lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eicosapentaenoic acid inhibits cholesterol efflux pathways from cholesterol-loaded human THP-1 macrophages by reducing the hydrolysis of cholesteryl esters mediated by carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

function of cholesteryl esters of omega-3 fatty acids

An In-depth Technical Guide to the Core Functions of Omega-3 Fatty Acid Cholesteryl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters are crucial molecules in lipid metabolism, serving as the primary form for cholesterol transport and storage within the body.[1][2][3] These esters are formed through the esterification of a fatty acid to the hydroxyl group of cholesterol, a reaction catalyzed by enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) in cells and lecithin-cholesterol acyltransferase (LCAT) in the plasma.[4] When the esterified fatty acid is an omega-3 polyunsaturated fatty acid (n-3 PUFA), such as eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA), the resulting cholesteryl ester possesses unique biochemical properties and physiological functions. This guide provides a comprehensive overview of the core functions of omega-3 fatty acid cholesteryl esters, with a focus on their roles in lipid metabolism, cellular signaling, and inflammation, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Functions and Mechanisms of Action

The primary functions of omega-3 fatty acid cholesteryl esters are intricately linked to the metabolic pathways of both cholesterol and omega-3 fatty acids. These esters are key players in the transport of cholesterol through the bloodstream and are involved in modulating inflammatory processes and cellular signaling cascades.

Role in Lipid Metabolism and Reverse Cholesterol Transport

Omega-3 fatty acids, particularly EPA and DHA, have well-documented effects on lipid profiles, primarily by reducing triglyceride levels.[5][6][7][8][9] The formation of cholesteryl esters with these fatty acids is a key aspect of their influence on lipoprotein metabolism and reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion.[10][11][12]

-

Lipoprotein Remodeling: Omega-3 fatty acids influence the composition of lipoproteins. They are incorporated into triglycerides and cholesteryl esters, which are then packaged into very-low-density lipoprotein (VLDL) particles in the liver.[13][14] Omega-3s have been shown to reduce the synthesis and secretion of VLDL, a primary mechanism for their triglyceride-lowering effect.[14][15]

-

Reverse Cholesterol Transport (RCT): Omega-3 fatty acids appear to beneficially affect RCT by influencing high-density lipoprotein (HDL) remodeling and promoting hepatobiliary sterol excretion.[10][11][12] They can increase the activity of lecithin-cholesterol acyltransferase (LCAT), which esterifies cholesterol on HDL particles, and influence the activity of cholesteryl ester transfer protein (CETP).[10][11] CETP facilitates the transfer of cholesteryl esters from HDL to other lipoproteins like LDL, which can then be cleared by the liver.[2][10][11]

Anti-inflammatory and Signaling Functions

Omega-3 fatty acids are well-known for their anti-inflammatory properties.[16][17] They serve as precursors to specialized pro-resolving mediators (SPMs), such as resolvins, protectins, and maresins, which actively resolve inflammation.[17] The incorporation of omega-3s into cholesteryl esters can be seen as a mechanism to transport and deliver these beneficial fatty acids to tissues where they can be released to exert their effects.

-

Inhibition of Pro-inflammatory Pathways: Omega-3 fatty acids compete with arachidonic acid (an omega-6 fatty acid) for incorporation into cell membranes and for the same metabolic enzymes (cyclooxygenases and lipoxygenases). This leads to a decrease in the production of pro-inflammatory eicosanoids (prostaglandins, thromboxanes, leukotrienes) from arachidonic acid.[18]

-

Modulation of Gene Expression: Omega-3 fatty acids can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism and inflammation.[18] Activation of PPARs can lead to increased fatty acid oxidation and a reduction in inflammatory gene expression.[18]

Quantitative Data from Clinical Studies

The effects of omega-3 fatty acid supplementation, often in the form of ethyl esters, on lipid profiles and inflammatory markers have been extensively studied. The following tables summarize key quantitative findings from various clinical trials.

Table 1: Effects of Omega-3 Fatty Acid Ethyl Esters on Plasma Lipids and Lipoproteins

| Study / Trial | Dosage | Duration | Patient Population | Change in Triglycerides | Change in LDL-C | Change in Non-HDL-C |

| Harris et al. (1997)[6] | 3.4 g/day EPA+DHA | 4 months | Hypertriglyceridemia | ↓ 45% | - | - |

| MARINE Trial[8] | 4 g/day Icosapent Ethyl | 12 weeks | Severe Hypertriglyceridemia | ↓ 33.1% | No significant change | - |

| JELIS Trial[7] | 1.8 g/day EPA | 4.6 years (mean) | Hypercholesterolemia | - | - | - |

| Bitzur et al.[19] | 1.3 g/day EPA/DHA | 12 weeks | Mixed Hyperlipidemia | ↓ 19% | No significant change | - |

| EVOLVE Trial[8] | 2-4 g/day mixed n-3 FAs | - | Severe Hypertriglyceridemia | ↓ 25.5-30.9% | ↑ 19% (vs 3% placebo) | No change in ApoB |

| Masuda et al.[20] | 4 g/day Omega-3 | 8 weeks | Dyslipidemia on statins | - | ↓ (p=0.0442) | ↓ (p=0.0009) |

Table 2: Effects of Omega-3 Fatty Acid Ethyl Esters on Inflammatory Markers and Blood Pressure

| Study / Trial | Dosage | Duration | Patient Population | Change in hs-CRP | Change in Blood Pressure | Other Notable Effects |

| Bitzur et al.[21] | 1.3 g/day EPA/DHA | 12 weeks | Mixed Hyperlipidemia | ↓ 7.8% | ↓ 7% (Diastolic) | - |

| Goodfellow et al. (2000)[6] | 3.4 g/day EPA+DHA | 4 months | Hypercholesterolemia | - | - | Improved endothelial function |

| Multiple Studies[[“]] | Varied | Varied | Coronary Artery Disease | Significant reductions reported | - | Lowered WBC and VCAM-1 |

Experimental Protocols and Methodologies

The analysis of cholesteryl esters, particularly those containing omega-3 fatty acids, requires sophisticated analytical techniques to separate and quantify these hydrophobic molecules.

Quantification of Cholesterol and Cholesteryl Esters

A common challenge in lipidomics is the accurate quantification of cholesterol and its esters.[23][24]

-

Enzymatic Assays: These methods often involve a two-step process. First, free cholesterol is oxidized by cholesterol oxidase. Then, cholesteryl esters are hydrolyzed by cholesterol esterase, and the resulting free cholesterol is measured.[25] The amount of cholesteryl ester is calculated by subtracting the free cholesterol from the total cholesterol.[25]

-

Chromatographic Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the determination of free or esterified cholesterol but often requires cumbersome sample preparation, including chemical derivatization.[24]

-

High-Performance Liquid Chromatography (HPLC): A rapid HPLC method using a reversed-phase column can separate and quantify free cholesterol and various cholesteryl esters within minutes.[26]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Modern LC-MS methods provide high sensitivity and specificity for identifying and quantifying individual cholesteryl ester species, overcoming the challenges of their hydrophobicity and poor ionization.[24] A signature MS/MS fragment corresponding to dehydrated cholesterol (m/z = 369.351) is often used for confirmation.[24][27]

-

In Vitro and In Vivo Models

-

Cell Culture Studies: Human and murine macrophage cell lines (e.g., THP-1, J774) are frequently used to study cholesterol efflux and the impact of omega-3 fatty acids on foam cell formation.[10] Researchers can treat these cells with specific omega-3 fatty acids and measure the expression of key genes and proteins involved in cholesterol transport, such as ABCA1 and ABCG1.[10][11]

-

Animal Models: Transgenic mice, particularly those expressing human CETP, are valuable for studying the in vivo effects of omega-3 fatty acids on reverse cholesterol transport and lipoprotein metabolism.[10][11] Hamsters are also used as a model for increased macrophage-to-feces RCT.[10] Kinetic studies using stable isotopes (e.g., d5-glycerol) can be employed to measure the secretion and catabolism rates of VLDL-triglycerides and apolipoproteins in response to omega-3 supplementation.[13]

Conclusion

Cholesteryl esters of omega-3 fatty acids are more than inert storage molecules; they are active participants in critical physiological processes. Their core functions encompass the modulation of lipoprotein metabolism, facilitation of reverse cholesterol transport, and the orchestration of anti-inflammatory signaling pathways. For researchers and professionals in drug development, understanding these mechanisms is paramount. The ability of omega-3 fatty acids to lower triglycerides, remodel lipoproteins, and resolve inflammation highlights their therapeutic potential in managing dyslipidemia and reducing cardiovascular disease risk. Further research into the specific roles of different omega-3 cholesteryl ester species will continue to unveil new therapeutic targets and strategies for combating metabolic and inflammatory diseases.

References

- 1. lipotype.com [lipotype.com]

- 2. Cholesteryl ester - Wikipedia [en.wikipedia.org]

- 3. Frontiers | From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters [frontiersin.org]

- 4. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 5. Uses and benefits of omega-3 ethyl esters in patients with cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of Omega-3 Ethyl Esters for Cardiovascular Prevention and Treatment of Increased Blood Triglyceride Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of omega-3 fatty acids in the prevention and treatment of cardiovascular Diseases: A consensus statement from the Experts’ Committee Of National Society Of Cardiometabolic Medicine [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. The clinical relevance of omega-3 fatty acids in the management of hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Omega-3 Fatty Acids in Reverse Cholesterol Transport: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Omega-3 Fatty Acids in Reverse Cholesterol Transport: A Review [mdpi.com]

- 12. The Role of Omega-3 Fatty Acids in Reverse Cholesterol Transport: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Prescription omega-3 fatty acids and their lipid effects: physiologic mechanisms of action and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Omega-3-acid ethyl esters - Wikipedia [en.wikipedia.org]

- 16. Dietary omega-3 fatty acids aid in the modulation of inflammation and metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. foundmyfitness.com [foundmyfitness.com]

- 18. Omega-3 Fatty Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Omega-3 fatty acid ethyl esters improve low-density lipoprotein subclasses without increasing low-density lipoprotein-cholesterol levels: A phase 4, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The metabolic effects of omega-3 plant sterol esters in mixed hyperlipidemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. consensus.app [consensus.app]

- 23. pubs.acs.org [pubs.acs.org]

- 24. biorxiv.org [biorxiv.org]

- 25. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]

- 26. tandfonline.com [tandfonline.com]

- 27. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CE(20:5) Biosynthesis in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of cholesteryl eicosapentaenoate (CE(20:5)) in mammalian cells, a critical process in cellular lipid metabolism. This document details the core enzymatic reactions, regulatory signaling pathways, and experimental methodologies for studying this pathway.

Core Biosynthesis Pathway of Cholesteryl Eicosapentaenoate (CE(20:5))

The synthesis of CE(20:5) is a two-step process that occurs primarily in the endoplasmic reticulum (ER) of mammalian cells. It involves the activation of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA; 20:5), and its subsequent esterification to cholesterol.

Step 1: Activation of Eicosapentaenoic Acid (EPA)

Free EPA, derived from dietary sources or the elongation and desaturation of alpha-linolenic acid, is first activated to its coenzyme A (CoA) thioester, eicosapentaenoyl-CoA. This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs).

Step 2: Esterification of Cholesterol

The central reaction in CE(20:5) biosynthesis is the esterification of cholesterol with eicosapentaenoyl-CoA. This reaction is catalyzed by two key enzymes, Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) and ACAT2, also known as Sterol O-acyltransferase 1 (SOAT1) and SOAT2.[1][2] These enzymes are integral membrane proteins located in the endoplasmic reticulum.[3][4]

-

ACAT1 (SOAT1): Ubiquitously expressed in various tissues and cell types, ACAT1 is considered to play a housekeeping role in maintaining cellular cholesterol homeostasis by preventing the accumulation of toxic free cholesterol.[4][5]

-

ACAT2 (SOAT2): Primarily expressed in the liver and intestine, ACAT2 is involved in the assembly and secretion of lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons.[5][6]

The newly synthesized CE(20:5) is a highly hydrophobic molecule that is stored in cytosolic lipid droplets or incorporated into lipoproteins for transport.

Quantitative Data

While extensive quantitative data on the kinetics of ACAT enzymes with eicosapentaenoyl-CoA as a substrate are limited, available research indicates a preference for monounsaturated fatty acyl-CoAs, such as oleoyl-CoA, by ACAT1.[7][8] The substrate specificity of ACAT2 appears to be broader.

Table 1: Substrate Preference of ACAT Isoforms

| Enzyme | Preferred Acyl-CoA Substrate(s) | Notes |

| ACAT1 (SOAT1) | Oleoyl-CoA (18:1) > other unsaturated acyl-CoAs | Generally shows lower activity with polyunsaturated fatty acyl-CoAs like eicosapentaenoyl-CoA compared to oleoyl-CoA.[7][8] |

| ACAT2 (SOAT2) | Broader specificity, utilizes various unsaturated fatty acyl-CoAs | Plays a significant role in hepatic and intestinal cholesterol esterification for lipoprotein assembly.[6] |

Table 2: Representative Cellular Concentrations of Cholesteryl Esters

Quantitative data for CE(20:5) specifically are not widely available and can vary significantly based on cell type, dietary intake of omega-3 fatty acids, and metabolic state. The following table provides a general overview of cholesteryl ester concentrations in a relevant cell model.

| Cell Type | Condition | Cholesteryl Ester Species | Concentration Range |

| Human THP-1 Macrophages | Basal | Total Cholesteryl Esters | 5-20 µg/mg protein |

| EPA Supplementation (70 µM) | Cholesteryl Eicosapentaenoate (CE(20:5)) | Increased levels detected | |

| Total Cholesteryl Esters | Increased overall accumulation[9] |

Regulatory Signaling Pathways

The biosynthesis of CE(20:5) is intricately regulated by signaling pathways that control lipid metabolism, primarily through the modulation of key transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs).

SREBP-1c Signaling

SREBP-1c is a master transcriptional regulator of genes involved in fatty acid synthesis. Its activity is stimulated by insulin (B600854) and suppressed by polyunsaturated fatty acids (PUFAs), including EPA.[10]

PPARα Signaling

PPARα is a nuclear receptor that acts as a lipid sensor. It is activated by fatty acids and their derivatives, leading to the transcriptional regulation of genes involved in fatty acid catabolism and transport. PPARα activation has been shown to reduce cholesterol esterification in macrophages by decreasing ACAT1 activity, without altering its gene expression.[1]

Experimental Protocols

Cell Culture and EPA Supplementation

This protocol describes the general procedure for supplementing cultured mammalian cells with EPA to study its incorporation into cholesteryl esters.

Materials:

-

Mammalian cell line of choice (e.g., THP-1 macrophages, HepG2 hepatocytes)

-

Complete cell culture medium

-

Eicosapentaenoic acid (EPA) stock solution (e.g., in ethanol)

-

Bovine serum albumin (BSA), fatty acid-free

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of EPA-BSA Complex: a. Prepare a stock solution of fatty acid-free BSA in serum-free medium (e.g., 10% w/v). b. In a sterile tube, add the desired amount of EPA stock solution. c. Slowly add the BSA solution to the EPA while vortexing to facilitate complex formation. d. Incubate the mixture at 37°C for 30-60 minutes.

-

Cell Treatment: a. Remove the culture medium from the cells and wash once with sterile PBS. b. Add fresh culture medium containing the EPA-BSA complex at the desired final concentration (e.g., 50-100 µM). c. Incubate the cells for the desired time period (e.g., 24-48 hours).

-

Cell Harvesting: a. After incubation, wash the cells twice with ice-cold PBS. b. Harvest the cells by scraping or trypsinization. c. Pellet the cells by centrifugation and store at -80°C for subsequent analysis.

In Vitro ACAT Activity Assay with Radiolabeled EPA

This assay measures the activity of ACAT enzymes in isolated microsomes using radiolabeled EPA.

Materials:

-

Cultured cells or tissue homogenate

-

Microsome isolation buffer (e.g., 10 mM Tris-HCl pH 7.4, 250 mM sucrose, 1 mM EDTA)

-

[3H]-Eicosapentaenoic acid or [14C]-Eicosapentaenoic acid

-

ATP, Coenzyme A (CoA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Unlabeled cholesterol

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4)

-

Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

-

Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1 v/v/v)

-

Scintillation cocktail and counter

Procedure:

-

Microsome Isolation: a. Homogenize cells or tissue in ice-cold isolation buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris. c. Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria. d. Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g to pellet the microsomes. e. Resuspend the microsomal pellet in assay buffer and determine the protein concentration.

-

ACAT Assay: a. In a microfuge tube, prepare the reaction mixture containing assay buffer, BSA, ATP, CoA, and unlabeled cholesterol. b. Add the microsomal protein (e.g., 50-100 µg) to the reaction mixture. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding radiolabeled EPA. e. Incubate at 37°C for a defined period (e.g., 15-30 minutes). f. Stop the reaction by adding the lipid extraction solvent.

-

Lipid Analysis: a. Extract the lipids from the reaction mixture. b. Spot the lipid extract onto a TLC plate alongside a CE standard. c. Develop the TLC plate in the appropriate solvent system. d. Visualize the lipid spots (e.g., with iodine vapor). e. Scrape the silica (B1680970) corresponding to the CE spot into a scintillation vial. f. Add scintillation cocktail and quantify the radioactivity using a scintillation counter. g. Calculate the ACAT activity as pmol or nmol of CE(20:5) formed per mg of protein per minute.

LC-MS/MS Method for CE(20:5) Quantification

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the absolute quantification of CE(20:5) in cellular lipid extracts.

Materials:

-

Cellular lipid extract (from section 4.1)

-

Internal standard (e.g., deuterated cholesteryl ester, such as CE(17:0))

-

LC-MS grade solvents (e.g., methanol, isopropanol, acetonitrile, water, formic acid, ammonium (B1175870) acetate)

-

C18 reversed-phase LC column

-

A triple quadrupole or high-resolution mass spectrometer

Procedure:

-

Sample Preparation: a. To a known amount of cellular lipid extract, add a known amount of the internal standard. b. Dry the sample under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis (e.g., methanol:isopropanol 1:1 v/v).

-

Liquid Chromatography: a. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). b. Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium acetate (B1210297) and 0.1% formic acid. c. Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid. d. Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic cholesteryl esters. e. Flow Rate: 0.2-0.4 mL/min. f. Column Temperature: 40-50°C.

-

Mass Spectrometry: a. Ionization Mode: Positive electrospray ionization (ESI+). b. Detection Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole MS or parallel reaction monitoring (PRM) for a high-resolution MS. c. MRM Transitions:

- CE(20:5): Monitor the transition from the precursor ion (e.g., [M+NH₄]⁺) to a specific product ion (e.g., the cholesterol backbone fragment at m/z 369.35). The exact precursor m/z will depend on the adduct formed.

- Internal Standard: Monitor the corresponding transition for the internal standard. d. Optimization: Optimize MS parameters such as collision energy and cone voltage for each analyte.

-

Quantification: a. Generate a standard curve using known concentrations of a CE(20:5) standard and a fixed concentration of the internal standard. b. Calculate the concentration of CE(20:5) in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental Workflows

The following diagrams illustrate logical workflows for investigating CE(20:5) biosynthesis in mammalian cells.

References

- 1. Peroxisome proliferator-activated receptor alpha reduces cholesterol esterification in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Polyunsaturated fatty acids interact with the PPARA-L162V polymorphism to affect plasma triglyceride and apolipoprotein C-III concentrations in the Framingham Heart Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eicosapentaenoic acid inhibits cholesterol efflux pathways from cholesterol-loaded human THP-1 macrophages by reducing the hydrolysis of cholesteryl esters mediated by carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Sources of Cholesteryl Eicosapentaenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl eicosapentaenoate is the ester formed from cholesterol and eicosapentaenoic acid (EPA), a crucial omega-3 fatty acid. While the health benefits of EPA are well-documented, its presence in the form of a cholesteryl ester in natural sources is a more specialized area of interest. This technical guide provides a comprehensive overview of the natural occurrences of cholesteryl eicosapentaenoate, its biosynthesis, and the methodologies for its analysis.

Natural Sources and Quantitative Data

Cholesteryl eicosapentaenoate is found in various biological systems, often as a component of the total lipid profile. While extensive data on total EPA content in marine organisms is available, specific quantification of the intact cholesteryl eicosapentaenoate molecule is less common in the literature. The primary natural sources are marine organisms, where EPA is synthesized by phytoplankton and bioaccumulates up the food chain.

While direct quantification in marine organisms is not widely reported, studies on human plasma have successfully quantified cholesteryl eicosapentaenoate (CE 20:5), demonstrating its presence in biological systems and the feasibility of its detection. For instance, a study on Japanese preadolescents reported detectable levels of CE 20:5 in plasma.[1]

Table 1: Reported Presence of Cholesteryl Eicosapentaenoate in Biological Samples

| Sample Type | Organism/Population | Reported Concentration/Presence | Reference |

| Plasma | Japanese Preadolescents (Boys) | Significantly higher than in girls | [1] |

| Plasma | Japanese Preadolescents (Girls) | Significantly lower than in boys | [1] |

| Krill Oil | Antarctic Krill (Euphausia superba) | Cholesteryl esters present at 0.79-4.65% of total lipids (specific concentration of CE 20:5 not detailed) | [2] |

Biosynthesis of Cholesteryl Eicosapentaenoate

The biosynthesis of cholesteryl esters, including cholesteryl eicosapentaenoate, in animals is primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is located in the endoplasmic reticulum and facilitates the transfer of a fatty acyl group from a fatty acyl-CoA molecule to the hydroxyl group of cholesterol.

The biosynthesis can be summarized in the following steps:

-

Activation of Eicosapentaenoic Acid: Eicosapentaenoic acid (EPA) is first activated to its coenzyme A (CoA) derivative, eicosapentaenoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

-

Esterification of Cholesterol: The enzyme ACAT then catalyzes the transfer of the eicosapentaenoyl group from eicosapentaenoyl-CoA to the 3-beta-hydroxyl group of a cholesterol molecule, forming cholesteryl eicosapentaenoate and releasing CoA.

This process is crucial for the storage and transport of cholesterol within the body. In the context of marine organisms, the availability of EPA from their diet (e.g., from consuming phytoplankton) provides the substrate for the synthesis of cholesteryl eicosapentaenoate.

Below is a diagram illustrating the biosynthetic pathway.

References

The Genesis of a Crucial Molecule: A Technical History of Cholesteryl Ester Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, the esterified form of cholesterol, are central players in the intricate ballet of lipid metabolism and transport. Their discovery and the subsequent elucidation of their synthesis, hydrolysis, and physiological roles have been pivotal in our understanding of cellular cholesterol homeostasis and the pathogenesis of major human diseases, most notably atherosclerosis. This technical guide provides a comprehensive overview of the history of cholesteryl ester research, detailing the key discoveries, the evolution of experimental methodologies, and the quantitative data that underpinned these advancements.

I. Early Discoveries and the Dawn of Cholesteryl Ester Biology

The story of cholesteryl esters is intrinsically linked to the broader history of cholesterol research. While cholesterol was first isolated in the late 18th century, its esterified form and metabolic significance came into focus much later.

A pivotal moment arrived in 1935 when Sperry observed that incubating human plasma at 37°C led to a significant increase in esterified cholesterol, an effect that was nullified by heat, suggesting an enzymatic process.[1] This laid the groundwork for the discovery of the key enzymes responsible for cholesteryl ester metabolism.

Table 1: Foundational Discoveries in Cholesteryl Ester Research

| Year | Discovery/Milestone | Key Researcher(s) | Significance |

| 1935 | First evidence of enzymatic cholesterol esterification in plasma.[1] | Sperry | Indicated a dynamic metabolic process for cholesterol in the blood. |

| 1956 | Description of a familial xanthomatosis with adrenal calcification (later known as Wolman disease).[2] | Moshe Wolman | First clinical description of a cholesteryl ester storage disease. |

| 1962 | Identification of Lecithin:Cholesterol Acyltransferase (LCAT) as the enzyme responsible for plasma cholesterol esterification.[1][3] | John A. Glomset | Uncovered the primary mechanism for cholesteryl ester synthesis in circulation. |

| 1967 | Description of familial LCAT deficiency.[4][5] | Kaare R. Norum & Egil Gjone | Provided genetic evidence for the physiological importance of LCAT. |

| 1972 | Identification of enzyme deficiency in Cholesteryl Ester Storage Disease (CESD).[1][3] | Howard R. Sloan & Donald S. Fredrickson | Elucidated the lysosomal basis of a key lipid storage disorder. |

| 1975 | Elucidation of the role of lysosomal acid lipase (B570770) in the hydrolysis of lipoprotein-derived cholesteryl esters.[6][7] | Michael S. Brown & Joseph L. Goldstein | Detailed the intracellular processing of cholesteryl esters following receptor-mediated endocytosis. |

| 1988 | Initiation of studies leading to the purification and cloning of Acyl-CoA:Cholesterol Acyltransferase (ACAT).[4][8][9] | T.Y. Chang | Paved the way for understanding intracellular cholesterol esterification. |

II. The Enzymatic Machinery of Cholesteryl Ester Metabolism

The synthesis and breakdown of cholesteryl esters are tightly regulated by a suite of specialized enzymes. The discovery and characterization of these enzymes have been central to the field.

Lecithin:Cholesterol Acyltransferase (LCAT)

Discovered by John A. Glomset in 1962, LCAT is a plasma enzyme that plays a crucial role in reverse cholesterol transport by esterifying free cholesterol on the surface of high-density lipoproteins (HDL).[1][3] This process traps cholesterol within the HDL particle, facilitating its transport to the liver for excretion.

Early assays for LCAT activity were based on the principle of measuring the conversion of radiolabeled free cholesterol to cholesteryl ester in plasma.

-

Substrate Preparation: A substrate containing radiolabeled free cholesterol (e.g., [¹⁴C]-cholesterol) was prepared, often in the form of albumin-stabilized emulsions or by equilibrating it with a lipoprotein fraction.

-

Incubation: The radiolabeled substrate was incubated with the plasma sample to be tested at 37°C for a defined period. A control sample was typically included where the enzyme was inactivated by heat or chemical inhibitors.

-

Lipid Extraction: Following incubation, total lipids were extracted from the plasma using a solvent mixture, such as chloroform:methanol.

-

Separation of Lipids: Free cholesterol and cholesteryl esters were separated using thin-layer chromatography (TLC).

-

Quantification: The areas on the TLC plate corresponding to free cholesterol and cholesteryl esters were scraped, and the radioactivity in each fraction was measured using a scintillation counter. The LCAT activity was then calculated based on the percentage of radiolabeled cholesterol that was converted to cholesteryl ester.

Acyl-CoA:Cholesterol Acyltransferase (ACAT)

ACAT is an intracellular enzyme responsible for the esterification of cholesterol within cells, a key process for storing excess cholesterol in lipid droplets. The pioneering work of T.Y. Chang's laboratory, beginning in 1988, led to the eventual purification and cloning of ACAT.[4][8][9] There are two known isoforms, ACAT1 and ACAT2, with distinct tissue distributions and functions.

Assays for ACAT activity in cell or tissue homogenates typically involved the use of radiolabeled fatty acyl-CoA.

-

Enzyme Source Preparation: Microsomal fractions, which are rich in ACAT, were prepared from tissue homogenates or cultured cells by differential centrifugation.

-

Incubation: The microsomal preparation was incubated at 37°C with a reaction mixture containing a source of cholesterol (endogenous or exogenous) and a radiolabeled fatty acyl-CoA (e.g., [¹⁴C]-oleoyl-CoA).

-

Reaction Termination and Lipid Extraction: The reaction was stopped, and lipids were extracted using an organic solvent mixture.

-

Separation and Quantification: The newly synthesized radiolabeled cholesteryl esters were separated from the unreacted radiolabeled fatty acyl-CoA and other lipids by thin-layer chromatography. The amount of radioactivity incorporated into the cholesteryl ester fraction was then quantified to determine ACAT activity.

Cholesteryl Ester Hydrolases

The hydrolysis of cholesteryl esters to release free cholesterol is carried out by several enzymes, broadly categorized as neutral cholesteryl ester hydrolases (nCEHs) and acid (lysosomal) cholesteryl ester hydrolases.

-

Lysosomal Acid Lipase (LAL): This enzyme is crucial for the hydrolysis of cholesteryl esters and triglycerides delivered to the lysosome via lipoprotein endocytosis. Deficiencies in LAL lead to the lysosomal storage diseases Wolman disease and Cholesteryl Ester Storage Disease (CESD).[1][7]

-

Neutral Cholesteryl Ester Hydrolases (nCEHs): These enzymes are responsible for hydrolyzing cholesteryl esters stored in cytoplasmic lipid droplets.

III. Analytical Techniques: A Historical Perspective

The ability to accurately quantify cholesteryl esters has been fundamental to advancing research in this field. Methodologies have evolved from cumbersome chemical methods to highly sensitive and specific mass spectrometry techniques.

Table 2: Evolution of Analytical Methods for Cholesteryl Ester Quantification

| Era | Method | Principle | Key Features |

| 1930s-1960s | Schoenheimer-Sperry Method (and variations) | Precipitation of free cholesterol with digitonin, followed by colorimetric analysis of total and free cholesterol. Esterified cholesterol is calculated by difference. | Labor-intensive, required relatively large sample volumes, and was prone to interference. |

| 1960s-1980s | Gas-Liquid Chromatography (GLC) | Separation of cholesterol and its esters based on their volatility after derivatization. | Provided separation of different sterols but often required saponification to measure total cholesterol, with esterified cholesterol calculated by subtraction. |

| 1970s-Present | High-Performance Liquid Chromatography (HPLC) | Separation of free cholesterol and cholesteryl esters based on their polarity. | Allows for the direct quantification of both free and esterified cholesterol without derivatization. |

| 2000s-Present | Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with highly sensitive and specific detection by mass spectrometry. | Enables the detailed profiling of individual cholesteryl ester species based on their fatty acid composition.[2] |

IV. Signaling Pathways and Cellular Workflows

The metabolism of cholesteryl esters is intricately woven into several key cellular pathways that regulate cholesterol homeostasis.

The LDL Receptor Pathway and Lysosomal Hydrolysis

The work of Nobel laureates Michael S. Brown and Joseph L. Goldstein in the 1970s revolutionized our understanding of how cells acquire cholesterol from circulating low-density lipoproteins (LDL).[6][10] Their research detailed the process of receptor-mediated endocytosis of LDL and the subsequent lysosomal hydrolysis of the cholesteryl ester core to release free cholesterol for cellular use.

Reverse Cholesterol Transport and LCAT

Reverse cholesterol transport is the process by which excess cholesterol from peripheral tissues is returned to the liver. LCAT plays a critical role in this pathway by esterifying cholesterol on HDL particles, which is essential for their maturation and the efficient transport of cholesterol.

V. Cholesteryl Ester Storage Diseases

The critical role of cholesteryl ester hydrolysis is underscored by the severe pathologies that arise from its disruption.

-

Wolman Disease: This is a rare, fatal infantile disorder caused by a complete deficiency of LAL. It is characterized by a massive accumulation of cholesteryl esters and triglycerides in multiple organs.[2]

-

Cholesteryl Ester Storage Disease (CESD): A milder, later-onset form of LAL deficiency, CESD leads to a significant buildup of cholesteryl esters, particularly in the liver, spleen, and blood vessel walls, often resulting in premature atherosclerosis and liver disease.[1][3]

Table 3: Clinical and Biochemical Features of LAL Deficiency

| Feature | Wolman Disease | Cholesteryl Ester Storage Disease (CESD) |

| Onset | Infancy | Childhood to Adulthood |

| LAL Activity | Absent or near-absent | Markedly reduced (residual activity present) |

| Key Clinical Manifestations | Failure to thrive, vomiting, diarrhea, hepatosplenomegaly, adrenal calcification | Hepatomegaly, dyslipidemia (high LDL, low HDL), premature atherosclerosis, liver fibrosis/cirrhosis |

| Prognosis | Fatal within the first year of life without treatment | Variable, can lead to significant morbidity and mortality from liver and cardiovascular complications |

VI. Conclusion and Future Directions

The journey of cholesteryl ester research, from the initial observation of an enzymatic activity in plasma to the detailed molecular understanding of the enzymes and pathways involved, has been a remarkable scientific endeavor. This research has not only illuminated fundamental aspects of lipid biology but has also provided critical insights into the pathophysiology of cardiovascular disease and rare genetic disorders.

For professionals in drug development, the enzymes of cholesteryl ester metabolism, including ACAT and LCAT, as well as cholesteryl ester transfer protein (CETP), have been and continue to be attractive targets for therapeutic intervention aimed at modulating lipoprotein profiles and reducing atherosclerotic risk. The ongoing development of novel analytical techniques, such as advanced mass spectrometry-based lipidomics, will undoubtedly continue to uncover new facets of cholesteryl ester biology, paving the way for future therapeutic innovations.

References

- 1. JCI - Enzyme deficiency in cholesteryl ester storage disease [jci.org]

- 2. biorxiv.org [biorxiv.org]

- 3. bcmj.org [bcmj.org]

- 4. researchgate.net [researchgate.net]

- 5. Lecithin:cholesterol acyltransferase: symposium on 50 years of biomedical research from its discovery to latest findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor-dependent hydrolysis of cholesteryl esters contained in plasma low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of lysosomal acid lipase in the metabolism of plasma low density lipoprotein. Observations in cultured fibroblasts from a patient with cholesteryl ester storage disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - Citations to Enzyme deficiency in cholesteryl ester storage disease [jci.org]

- 9. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nobelprize.org [nobelprize.org]

physical and chemical properties of CE(20:5)

An In-depth Technical Guide to Cholesteryl Eicosapentaenoate [CE(20:5)]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Cholesteryl Eicosapentaenoate [CE(20:5)], a significant cholesteryl ester involved in lipid metabolism. The document details its structural characteristics, physicochemical properties, biological roles, and relevant experimental methodologies.

Chemical and Physical Properties

Cholesteryl eicosapentaenoate (CE(20:5)) is the ester formed from the condensation of cholesterol and the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA; 20:5).[1] Its structure combines the rigid steroid nucleus of cholesterol with a long, flexible, and highly unsaturated acyl chain, giving it complex physicochemical characteristics.

Chemical Identity and Stability

CE(20:5) is identified by the CAS number 74892-97-0.[2][3] The presence of five cis double bonds in the eicosapentaenoate chain makes the molecule susceptible to oxidation. The ester linkage is subject to hydrolysis, which can be catalyzed by acids, bases, or enzymes such as cholesteryl ester hydrolases. For long-term storage, it is recommended to keep the compound at -20°C, where it is stable for at least two years.[2]

Physicochemical and Spectroscopic Data

Obtaining a precise melting point for polyunsaturated cholesteryl esters like CE(20:5) is challenging due to their complex phase behavior.[4] These molecules can exist in multiple physical states, including crystalline, liquid crystal (mesomorphic), and liquid states, with transitions dependent on chain length and unsaturation.[4][5] The physical state at physiological temperatures can be a critical determinant of their biological activity and pathogenicity.[4]

Table 1: Physicochemical Properties of CE(20:5)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 74892-97-0 | [2][3] |

| Molecular Formula | C₄₇H₇₄O₂ | [2][3] |

| Molecular Weight | 671.09 g/mol | [2][3] |

| Physical State | Complex (Crystalline, Liquid Crystal, Liquid) | [4][5] |

| Solubility | Soluble in chloroform (B151607) (10 mg/mL) | [2] |

| Storage | -20°C for ≥ 2 years | [2] |

| XLogP3 | 14.9 |[1] |

Table 2: Predicted Spectroscopic Data for CE(20:5)

| Technique | Feature | Expected Chemical Shift / m/z |

|---|---|---|

| ¹H-NMR | Olefinic Protons (-CH=CH-) | ~5.3-5.4 ppm |

| Cholesterol C3-H (Ester) | ~4.6 ppm | |

| Bis-allylic Protons (-CH=CH-CH₂ -CH=CH-) | ~2.8 ppm | |

| α-carbonyl Methylene Protons (-CH₂ -COO) | ~2.3 ppm | |

| Terminal Methyl Protons (-CH₂-CH₃ ) | ~0.97 ppm | |

| Cholesterol C18/C19 Methyl Protons | ~0.68 / ~1.02 ppm | |

| ¹³C-NMR | Carbonyl Carbon (-C OO-) | ~173 ppm |

| Olefinic Carbons (-C H=C H-) | ~127-132 ppm | |

| Cholesterol C3-O (Ester) | ~74 ppm | |

| Cholesterol C5=C6 | ~140 / ~122 ppm | |

| Terminal Methyl Carbon (-CH₂-CH₃ ) | ~14 ppm | |

| ESI-MS/MS | [M+NH₄]⁺ Precursor Ion | m/z 688.6 |

| | Characteristic Fragment Ion (Cholestadiene) | m/z 369.3 |

Biological Role in Lipoprotein Metabolism

Cholesteryl esters are the primary form for cholesterol storage within cells and for its transport within plasma lipoproteins.[4] CE(20:5) is a component of lipoproteins such as Very Low-Density Lipoprotein (VLDL), Low-Density Lipoprotein (LDL), and High-Density Lipoprotein (HDL).[6] Its transfer between these lipoproteins is a critical step in reverse cholesterol transport and is mediated by the Cholesteryl Ester Transfer Protein (CETP).[7][8]

CETP facilitates the exchange of cholesteryl esters from anti-atherogenic HDL to pro-atherogenic, apoB-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[7][8] This process can lead to triglyceride enrichment of HDL, making it more susceptible to catabolism, and contributes to the maturation of LDL particles.[7] The parent fatty acid, EPA, has been shown to have anti-atherogenic properties, in part by influencing HDL metabolism and cholesterol efflux.[9][10]

Caption: Role of CETP in the transfer of CE(20:5) between lipoproteins.

Experimental Protocols

General Synthesis of Cholesteryl Eicosapentaenoate

While specific protocols for CE(20:5) are proprietary, a general synthesis can be achieved via esterification. A common laboratory method involves the reaction of cholesterol with an activated form of eicosapentaenoic acid, such as its acyl chloride or through a carbodiimide-activated coupling reaction.

Example Procedure (Acyl Chloride Method):

-

Preparation of Eicosapentaenoyl Chloride: Eicosapentaenoic acid is reacted with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar). The reaction is typically run at 0°C to room temperature. The solvent and excess reagent are removed in vacuo to yield the crude acyl chloride.

-

Esterification: The eicosapentaenoyl chloride is dissolved in an anhydrous solvent with a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine). Cholesterol, dissolved in the same solvent, is added dropwise to the solution at 0°C.

-

Workup and Purification: The reaction is stirred until completion (monitored by TLC), then quenched with a mild acid or water. The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield pure cholesteryl eicosapentaenoate.

Extraction and Quantification from Plasma by LC-MS/MS

This protocol outlines a standard method for the analysis of CE(20:5) in human plasma, adapted from established lipidomics workflows.[11][12][13]

1. Sample Preparation and Lipid Extraction:

-

Thaw 10-50 µL of human plasma on ice.

-

Add 225 µL of cold (-20°C) methanol (B129727) containing a suitable internal standard (e.g., d7-cholesterol for free cholesterol and CE 17:0 or CE 22:1 for cholesteryl esters).[11][12] Vortex for 10 seconds.

-

Add 750 µL of cold (-20°C) methyl tert-butyl ether (MTBE). Vortex for 10 seconds and shake for 6 minutes at 4°C.[11]

-

Induce phase separation by adding 188 µL of LC/MS-grade water. Vortex and centrifuge at >14,000 g for 2-5 minutes.[11]

-

Carefully collect the upper organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen or using a centrifugal evaporator.

-

Reconstitute the dried lipid extract in an appropriate solvent for injection (e.g., 100 µL of methanol/toluene 9:1, v/v).[11]

2. LC-MS/MS Analysis:

-

LC System: A reverse-phase UHPLC system.[12]

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A suitable gradient from ~30% B to 100% B over 10-15 minutes.

-

Mass Spectrometer: A Q-TOF or Triple Quadrupole mass spectrometer with an ESI or APCI source.

-

Ionization Mode: Positive.

-

MS/MS Detection: Monitor for the transition of the CE(20:5) ammonium adduct precursor ion ([M+NH₄]⁺, m/z 688.6) to the characteristic cholestadiene product ion (m/z 369.3).[1] This precursor-to-product transition provides high specificity and sensitivity for quantification.

References

- 1. cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) | C47H74O2 | CID 10372299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. larodan.com [larodan.com]

- 4. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mriquestions.com [mriquestions.com]

- 6. Cholesterol Metabolism [utmb.edu]

- 7. Cholesteryl ester transfer protein: at the heart of the action of lipid-modulating therapy with statins, fibrates, niacin, and cholesteryl ester transfer protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of plasma lipid transfer proteins in lipoprotein metabolism and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eicosapentaenoic Acid-Enriched High-Density Lipoproteins Exhibit Anti-Atherogenic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 11. agilent.com [agilent.com]

- 12. biorxiv.org [biorxiv.org]

- 13. waters.com [waters.com]

The Biophysical Interaction of Cholesteryl Eicosapentaenoate with Cellular Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl eicosapentaenoate, an ester of cholesterol and the omega-3 fatty acid eicosapentaenoic acid (EPA), is a molecule of significant interest in the study of lipid metabolism and its influence on cellular membrane dynamics. While direct experimental evidence on the specific effects of cholesteryl eicosapentaenoate on membrane fluidity is limited, a comprehensive understanding can be extrapolated from the well-documented biophysical properties of its constituent parts: cholesterol and EPA. This technical guide provides a detailed overview of the known effects of EPA on membrane fluidity, the general behavior of cholesteryl esters in relation to lipid bilayers, and the experimental protocols used to investigate these phenomena. The guide is intended to serve as a foundational resource for researchers designing experiments to elucidate the precise role of cholesteryl eicosapentaenoate in modulating the physical properties of cellular membranes.

Introduction: The Dual Nature of Cholesteryl Eicosapentaenoate

Cholesteryl esters, including cholesteryl eicosapentaenoate, are primarily known as storage and transport forms of cholesterol and fatty acids, predominantly located in the core of lipid droplets and lipoproteins[1]. Their direct incorporation into and structural role within the phospholipid bilayer of cellular membranes are not considered to be their primary function. However, the potential for transient interactions and localized effects, particularly in regions of high lipid turnover or in specific microdomains like lipid rafts, warrants investigation.

The biophysical impact of cholesteryl eicosapentaenoate on a membrane is likely a complex interplay between the rigid, ordering effect of the cholesterol moiety and the fluidizing effect of the polyunsaturated eicosapentaenoic acid tail. Cholesterol is a well-established regulator of membrane fluidity, capable of increasing the packing and order of phospholipid acyl chains[2]. In contrast, polyunsaturated fatty acids like EPA are known to increase membrane fluidity by disrupting the tight packing of phospholipids[3]. Understanding how these opposing characteristics manifest when combined in a single molecule is crucial for predicting the net effect of cholesteryl eicosapentaenoate on membrane dynamics.

Quantitative Data on the Effects of Eicosapentaenoic Acid (EPA) on Model Membranes

While direct data for cholesteryl eicosapentaenoate is scarce, extensive research on the effects of its fatty acid component, EPA, provides valuable insights. The following tables summarize quantitative data from studies on model membrane systems, comparing the effects of EPA and the related omega-3 fatty acid, docosahexaenoic acid (DHA).

Table 1: Effect of EPA and DHA on Membrane Fluidity (Fluorescence Anisotropy)

| Treatment (in POPC membranes with 50 mol% cholesterol) | Apparent Rotational Correlation Time (ARCT) of DPH (ns) | Interpretation of Fluidity Change | Reference |

| Vehicle (Control) | 19.35 | Baseline | [4] |

| 1 mol% EPA | No significant change | No significant change | [4] |

| 5 mol% EPA | No significant change | No significant change | [4] |

| 10 mol% EPA | No significant change | No significant change | [4] |

| 1 mol% DHA | Significant reduction | Increased fluidity | [4] |

| 5 mol% DHA | Significant reduction | Increased fluidity | [4] |

| 10 mol% DHA | 15.56 | Increased fluidity | [4] |

DPH (1,6-diphenyl-1,3,5-hexatriene) is a fluorescent probe used to measure membrane fluidity. A lower ARCT value indicates higher membrane fluidity.

Table 2: Effect of EPA and DHA on Cholesterol Domain Formation (Small-Angle X-ray Diffraction)

| Treatment (in POPC membranes with 1.5:1 C/P mole ratio) | Reduction in Cholesterol Crystalline Domains (%) | Reference |

| EPA (1:30 T/P mole ratio) | 65.5 | [4] |

| DHA (1:30 T/P mole ratio) | 11.1 (not significant) | [4] |

| Arachidonic Acid (AA) | 46.8 | [4] |

| Alpha-Linolenic Acid (ALA) | 45.2 | [4] |

This data suggests that EPA is more effective than DHA at disrupting the formation of cholesterol crystalline domains in model membranes.

Table 3: Effect of EPA and DHA on Membrane Bilayer Width (Small-Angle X-ray Diffraction)

| Treatment (in POPC membranes with 50 mol% cholesterol) | d-space (Å) at 15-30°C | Interpretation | Reference |

| Vehicle (Control) | 57 - 55 | Baseline | [4] |

| EPA | 60 - 57 | Increased bilayer width | [4] |

| DHA | 57 - 55 | No significant change | [4] |

The d-space represents the unit cell periodicity of the membrane. An increase in d-space suggests a thickening of the bilayer.